amine](/img/structure/B11744321.png)
[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl](pentyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by the presence of a pyrazole ring substituted with a dimethyl group and a pentylamine side chain.
Preparation Methods
The synthesis of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with a suitable alkylating agent under controlled conditions . One common method involves the use of 1,5-dimethyl-1H-pyrazole-4-carboxaldehyde, which is then reacted with pentylamine in the presence of a reducing agent to form the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:
Scientific Research Applications
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine can be compared with other similar compounds, such as:
1,5-Dimethyl-1H-pyrazole: This compound lacks the pentylamine side chain and has different chemical and biological properties.
1-(1,5-Dimethyl-1H-pyrazol-4-yl)methanol: This compound has a hydroxyl group instead of the pentylamine group, leading to different reactivity and applications.
3,5-Dimethyl-1H-pyrazole: This compound has a different substitution pattern on the pyrazole ring, resulting in distinct chemical behavior.
The uniqueness of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H21N3 |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]pentan-1-amine |
InChI |
InChI=1S/C11H21N3/c1-4-5-6-7-12-8-11-9-13-14(3)10(11)2/h9,12H,4-8H2,1-3H3 |
InChI Key |
QVFGAEPZFYKMEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=C(N(N=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


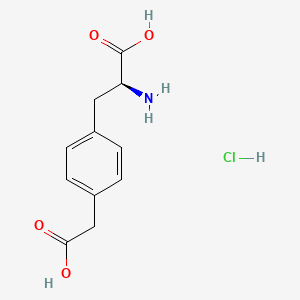
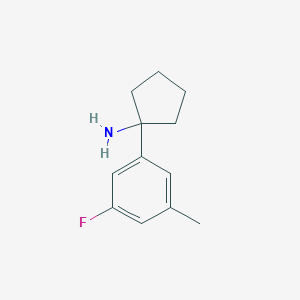
![3-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11744262.png)
![[(4-Nitrophenyl)methoxy][1-(pyridin-2-YL)ethylidene]amine](/img/structure/B11744265.png)
![(1aS,6aR)-3,5-dichloro-1aH,6H,6aH-indeno[1,2-b]oxirene](/img/structure/B11744268.png)
![(2S)-2-[(4,5-dihydro-1H-imidazol-2-yl)amino]propanoic acid hydrochloride](/img/structure/B11744271.png)
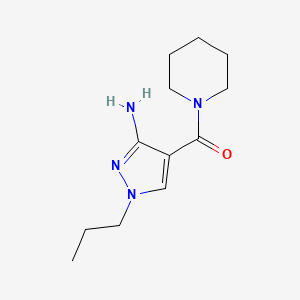

![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}ethanamine](/img/structure/B11744282.png)
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11744284.png)
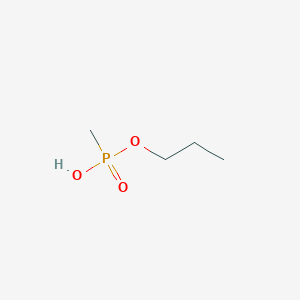
![1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11744308.png)
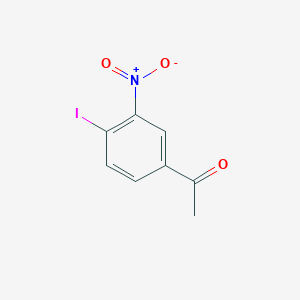
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744319.png)
